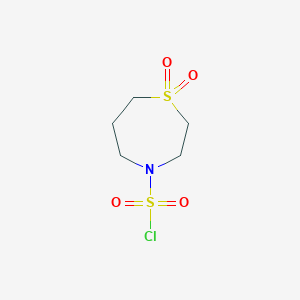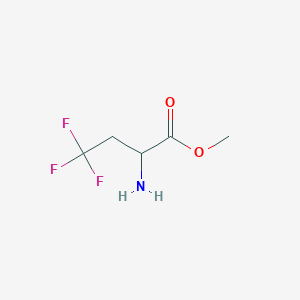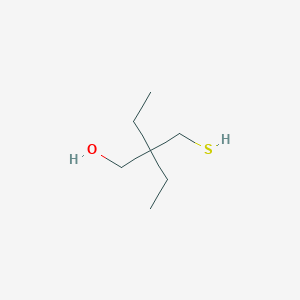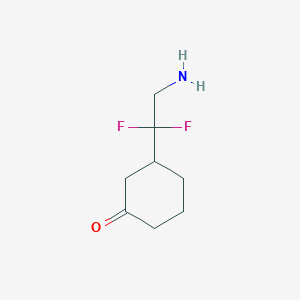
1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride is a chemical compound with the molecular formula C6H10ClNO3S2 It is a member of the thiazepane family, characterized by a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride typically involves multi-step reactions. One common method includes the reaction of thiazepane derivatives with chlorinating agents under controlled conditions. For example, the reaction of 1,4-thiazepane-4-carbonyl chloride with sulfur dioxide and chlorine gas can yield the desired sulfonylchloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of reactive chlorinating agents and sulfur dioxide.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiazepane derivatives with reduced sulfur oxidation states.
Scientific Research Applications
1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Medicinal Chemistry: Potential precursor for developing pharmaceuticals with antimicrobial and anticancer properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride involves its reactivity towards nucleophiles and its ability to undergo redox reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. Additionally, the compound’s ability to participate in redox reactions can influence its interactions with biological systems, potentially affecting cellular pathways and molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-1lambda6-thiane-4-sulfonyl chloride: Similar structure but with a six-membered ring.
Methyl 1,1-dioxo-1lambda6,4-thiazepane-6-carboxylate: Another thiazepane derivative with different functional groups.
Uniqueness
1,1-Dioxo-1lambda6,4-thiazepane-4-sulfonylchloride is unique due to its seven-membered ring structure and the presence of both sulfonyl chloride and dioxo functionalities
Properties
Molecular Formula |
C5H10ClNO4S2 |
|---|---|
Molecular Weight |
247.7 g/mol |
IUPAC Name |
1,1-dioxo-1,4-thiazepane-4-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO4S2/c6-13(10,11)7-2-1-4-12(8,9)5-3-7/h1-5H2 |
InChI Key |
SVKXHCSYMMQKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
amine](/img/structure/B13286049.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)


![(2-Ethylbutyl)[2-(pyridin-2-YL)ethyl]amine](/img/structure/B13286090.png)




